2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid
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Overview
Description
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is an organic compound with the molecular formula C13H16O3 This compound is characterized by the presence of an indene moiety linked to a propanoic acid group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1H-inden-5-yloxy)ethanamine
- 1H-Inden-5-ol, 2,3-dihydro-
Uniqueness
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid is unique due to its specific structural features, such as the indene moiety and the propanoic acid group. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOIJAUCGQUMDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC2=C(CCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364169 |
Source
|
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667414-05-3 |
Source
|
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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